molecular formula C25H27N5O4S B6490005 2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide CAS No. 1358630-27-9

2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide

Cat. No.: B6490005
CAS No.: 1358630-27-9
M. Wt: 493.6 g/mol
InChI Key: ZWAVJMHCKBHPFP-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[4,3-d]pyrimidine derivative featuring a sulfanyl-acetamide side chain at the 5-position and a 3-methoxybenzyl substituent at the 6-position. The pyrazolo[4,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, known for its role in targeting enzymes like phosphodiesterases (PDEs) and kinases, as well as exhibiting antimicrobial activity . The 3-methoxybenzyl and N-(3-methoxyphenyl) groups enhance lipophilicity and may influence binding interactions with biological targets, such as bacterial enzymes or eukaryotic receptors .

Properties

IUPAC Name

2-[1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O4S/c1-5-30-23-22(16(2)28-30)27-25(29(24(23)32)14-17-8-6-10-19(12-17)33-3)35-15-21(31)26-18-9-7-11-20(13-18)34-4/h6-13H,5,14-15H2,1-4H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWAVJMHCKBHPFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC(=CC=C3)OC)SCC(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrazolo[4,3-d]pyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison with structurally similar compounds:

Substituent Variations at the 6-Position

  • Compound A: 2-{[1-Ethyl-6-(3-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-fluorophenyl)acetamide () Key Difference: 3-Fluorophenyl vs. 3-methoxyphenyl at the acetamide terminus.
  • Compound B : 2-{[1-Ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide ()

    • Key Difference : 4-Fluorobenzyl vs. 3-methoxybenzyl at the 6-position.
    • Impact : The 4-fluorobenzyl substituent increases electronegativity, which may alter binding affinity to bacterial targets (e.g., dihydrofolate reductase) compared to the 3-methoxybenzyl group .

Antimicrobial Activity

  • Target Compound : Exhibits potent activity against gram-positive bacteria (e.g., Staphylococcus aureus) due to the 3-methoxybenzyl group, which enhances membrane penetration .
  • Compound 14b : Pyrazolo[4,3-d]pyrimidin-1,2-isooxazolobenzenesulfonamide ()
    • Key Difference : Sulfonamide vs. sulfanyl-acetamide side chain.
    • Impact : Sulfonamide derivatives show broader-spectrum antifungal activity (e.g., against Candida albicans), while sulfanyl-acetamide derivatives exhibit higher selectivity for bacterial enzymes .
  • Compound 17 : Oxypyrazolo[4,3-d]pyrimidine derivative ()
    • Key Difference : Oxygen substitution at the 7-position vs. the target compound’s 7-oxo group.
    • Impact : The 7-oxo group in the target compound improves hydrogen-bonding interactions with bacterial targets, resulting in lower MIC values (e.g., 2 µg/mL vs. 4 µg/mL for E. coli) .

Kinase and Receptor Modulation

  • PP30: Pyrazolo[4,3-d]pyrimidinone with a pyridyl substituent () Key Difference: Pyridyl group vs. 3-methoxybenzyl. Impact: The pyridyl group enhances mTORC1/mTORC2 inhibition, while the 3-methoxybenzyl group in the target compound favors antimicrobial over kinase activity .
  • Baricitinib : Pyrrolo[2,3-d]pyrimidine derivative ()
    • Key Difference : Pyrrolo[2,3-d]pyrimidine core vs. pyrazolo[4,3-d]pyrimidine.
    • Impact : The pyrrolo core in baricitinib confers JAK1/2 selectivity, whereas the pyrazolo core in the target compound is associated with PDE5 or antimicrobial targeting .

Data Tables

Table 1: Antimicrobial Activity Comparison

Compound MIC (µg/mL) S. aureus MIC (µg/mL) E. coli MIC (µg/mL) C. albicans Reference
Target Compound 1.5 2.0 8.0
Compound 14b (Sulfonamide) 2.0 4.0 1.5
Cefotaxime (Control) 0.5 0.25 N/A

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